molecular formula C11H10Br2F2O3 B1409798 Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate CAS No. 1806325-38-1

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B1409798
CAS No.: 1806325-38-1
M. Wt: 388 g/mol
InChI Key: BIXNCPPIOZSEGQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C11H10Br2F2O3 and a molecular weight of 388.00 g/mol . This compound is known for its unique structural features, including the presence of bromine and fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding debrominated or defluorinated products using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the phenyl ring or the ethyl ester group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include bromine, fluorinating agents, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate exerts its effects is primarily through its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or disruption of protein-protein interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 3,5-dibromo-4-(difluoromethoxy)phenylacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 2-[3,5-dibromo-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)5-6-3-7(12)10(8(13)4-6)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNCPPIOZSEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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